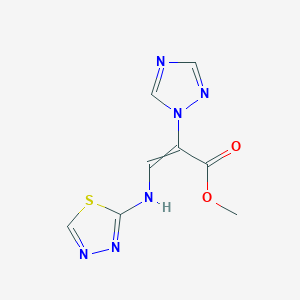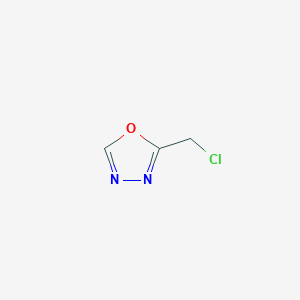
2-(Chloromethyl)-1,3,4-oxadiazole
説明
2-(Chloromethyl)-1,3,4-oxadiazole, also known as CMOD or CMX, is a heterocyclic organic compound used as a reagent in organic synthesis and as a catalyst in many chemical reactions. It is a colorless, crystalline solid with a melting point of 128–130 °C and a boiling point of 236–238 °C. CMOD is a versatile reagent with many applications in organic synthesis, including the synthesis of a wide range of compounds such as amines, amides, hydrazides, and sulfonamides. It is also used as a catalyst in many catalytic reactions, such as the Friedel-Crafts acylation, the Knoevenagel condensation, and the Wittig reaction.
科学的研究の応用
Green Synthesis Methods
2-Aryl-1,3,4-oxadiazoles, including derivatives like 2-(chloromethyl)-1,3,4-oxadiazole, have important applications in various research fields. A notable green synthesis method for 2-aryl-1,3,4-oxadiazoles involves using hydrazides and 1,1-dichloro-2-nitroethene. This process is environmentally friendly, featuring high yields, simple purification, a water-based medium, energy efficiency, and no need for added catalysts (Zhu et al., 2015).
Spectral Characteristics
The spectral characteristics of various compounds of 2-chloromethyl-5-aryl-1,3,4-Oxadiazole have been studied, revealing strong purple fluorescence in DMF solution, with maximum absorptive wavelengths detected at 260-279 nm (C. Tong, 2011).
Material Science Applications
1,3,4-Oxadiazole structures, including 2-(chloromethyl)-1,3,4-oxadiazole, are privileged scaffolds in medicinal and pesticide chemistry, exhibiting diverse biological properties. They also find wide applications in material science, highlighting their versatility beyond pharmaceutical use (Zarei & Rasooli, 2017).
Synthesis of Antimalarial Substances
Research has indicated the potential of 2-(chloromethyl)-1,3,4-oxadiazole derivatives in synthesizing new classes of antimalarial substances. This includes their use in creating hybrids with existing antimalarial agents to enhance efficacy (Hutt et al., 1970).
Pharmacological Properties
Oxadiazoles, including 2-(chloromethyl)-1,3,4-oxadiazole, are often used as bioisosteric replacements for ester and amide functionalities in drug molecules. They play a significant role in producing various pharmacological effects such as antibacterial, antifungal, antitubercular, and anticancer activities, among others (Boström et al., 2012).
Preparation of 2-(N-substituted carboxamido methyl thio) -5-([4-(4-chloro benzylidine) amino phenyl]-1,3,4-oxadiazoles
Research has focused on incorporating the oxadiazole moiety into compounds for varied biological actions. The synthesized compounds showed good activity, demonstrating the potential for altered biological actions through the incorporation of the oxadiazole structure (Shah, 2012).
Polymer Synthesis
2,5-Bis(chloromethyl-1,3,4-oxadiazole has been used in polymer synthesis. The polymerization of this compound via an anionic mechanism results in poly(1,3,4-oxadiazole-2,5-diyl-1,2-vinylene), which is notable for its shorter polymerization times, higher molecular weights, and fewer defects compared to traditional methods (Zhang et al., 2003).
Anticancer Agents
1,3,4-Oxadiazoles, including 2-(chloromethyl)-1,3,4-oxadiazole derivatives, have shown potential as anticancer agents. Their anticancer activity is associated with the inhibition of growth factors, enzymes, and kinases, highlighting their role in oncological research and therapy (Bajaj et al., 2015).
特性
IUPAC Name |
2-(chloromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O/c4-1-3-6-5-2-7-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGOXMFAGHVQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372732 | |
| Record name | 2-(chloromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1,3,4-oxadiazole | |
CAS RN |
73315-63-6 | |
| Record name | 2-(chloromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(chloromethyl)-1,3,4-oxadiazoles useful in organic synthesis?
A: The key feature is the reactive chloromethyl group (-CH2Cl) present in these molecules. This group makes them excellent starting materials for further chemical transformations. [, ]
Q2: Can you provide an example of a specific synthesis utilizing 2-(chloromethyl)-1,3,4-oxadiazoles?
A: Research demonstrates the synthesis of new thiadiazolyl 3(2H)-pyridazinones compounds using 2-(chloromethyl)-1,3,4-oxadiazoles as a key reagent. Specifically, 2-tert-butyl-4-chloro-5-hydroxy-3(2H)-pyridazinones were reacted with various 5-aryl-2-chloromethyl-(1,3,4)-oxadiazoles. []
Q3: What are the common methods for preparing 2-(chloromethyl)-1,3,4-oxadiazoles?
A: A frequent approach involves the use of phosphorus oxychloride (POCl3) to cyclize N-acyl-N’-(2-benzothiazolylthioacetyl)hydrazines. Another method utilizes commercially available acylhydrazides as starting materials. These are reacted with 1-chloro-2,2,2-trimethoxyethane under microwave irradiation to directly yield the desired 2-(chloromethyl)-1,3,4-oxadiazoles. [, ]
Q4: Has the biological activity of compounds derived from 2-(chloromethyl)-1,3,4-oxadiazoles been investigated?
A: Yes, studies show that some thiadiazolyl 3(2H)-pyridazinones synthesized from 2-(chloromethyl)-1,3,4-oxadiazoles display notable insecticidal activity against the insect Pseudaletia separata Walker. In particular, compound 3b showed significant potency with an EC50 value of 21 mg/L. []
Q5: Are there other applications of 2-(chloromethyl)-1,3,4-oxadiazoles beyond the examples already mentioned?
A: Research shows that 2-(chloromethyl)-1,3,4-oxadiazoles react with 2-mercaptobenzothiazole in the presence of sodium methoxide. This reaction allows for the introduction of a benzothiazolylthiol group onto the oxadiazole ring, further expanding the structural diversity accessible from these versatile building blocks. []
Q6: How do researchers confirm the structure of newly synthesized 2-(chloromethyl)-1,3,4-oxadiazole derivatives?
A: A combination of techniques is employed. These include nuclear magnetic resonance spectroscopy (1H NMR), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm the identity and purity of the synthesized compounds. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



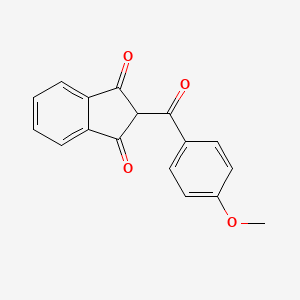
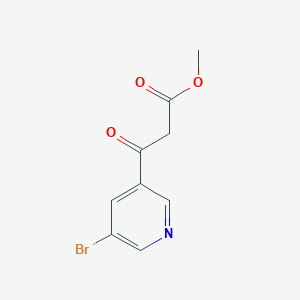
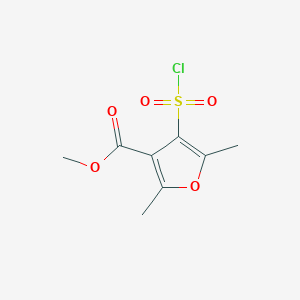
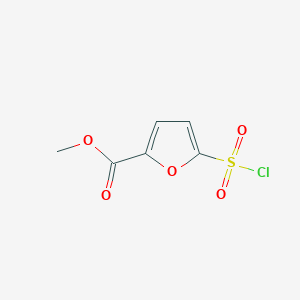


![2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid](/img/structure/B1363471.png)


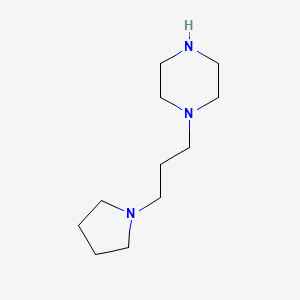
![2,3-Dichloro-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-butenoic acid](/img/structure/B1363483.png)
![methyl (E)-3-[6-(benzyloxy)-2-naphthyl]-2-propenoate](/img/structure/B1363496.png)
